molecular formula C13H10N2S B2428814 4-Phenyl-1,3-benzothiazol-2-amine CAS No. 21418-32-6

4-Phenyl-1,3-benzothiazol-2-amine

Cat. No. B2428814
CAS RN: 21418-32-6
M. Wt: 226.3
InChI Key: SIVSDUVSMURHKT-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 21418-32-6 . It has a molecular weight of 226.3 and its IUPAC name is 4-phenyl-1,3-benzothiazol-2-amine .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Phenyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The InChI code for 4-Phenyl-1,3-benzothiazol-2-amine is 1S/C13H10N2S/c14-13-15-12-10 (7-4-8-11 (12)16-13)9-5-2-1-3-6-9/h1-8H, (H2,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-1,3-benzothiazol-2-amine are not detailed in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

4-Phenyl-1,3-benzothiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antitumor Properties

4-Phenyl-1,3-benzothiazol-2-amine derivatives demonstrate potent antitumor properties, specifically against breast and ovarian cancer. These compounds are biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. Amino acid conjugation is used to improve drug lipophilicity, allowing for better drug formulation and bioavailability. Prodrugs of this compound show promising results in preclinical studies for treating breast and ovarian cancer, indicating their potential for clinical evaluation (Bradshaw et al., 2002).

Corrosion Inhibition

4-Phenyl-1,3-benzothiazol-2-amine derivatives also serve as effective corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency, which can be attributed to the adsorption of these compounds on the metal surface. This property makes them useful in industrial applications where corrosion resistance is essential (Salarvand et al., 2017).

Antimicrobial Activity

Some derivatives of 4-Phenyl-1,3-benzothiazol-2-amine have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Chaitanya et al., 2010).

Photophysical Applications

These compounds are also being researched for their photophysical properties. Studies include the investigation of mono- and dual-branched triarylamines derived from benzothiazole for their potential use in organic light-emitting diodes (OLEDs). Their unique photophysical characteristics, such as fluorescence emission and ultrafast non-radiative decay, highlight their potential in optoelectronic applications (Feng-Ming et al., 2010).

Safety And Hazards

The safety information for 4-Phenyl-1,3-benzothiazol-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315 and H319 .

Future Directions

Benzothiazole based compounds, including 4-Phenyl-1,3-benzothiazol-2-amine, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

4-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVSDUVSMURHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3-benzothiazol-2-amine

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